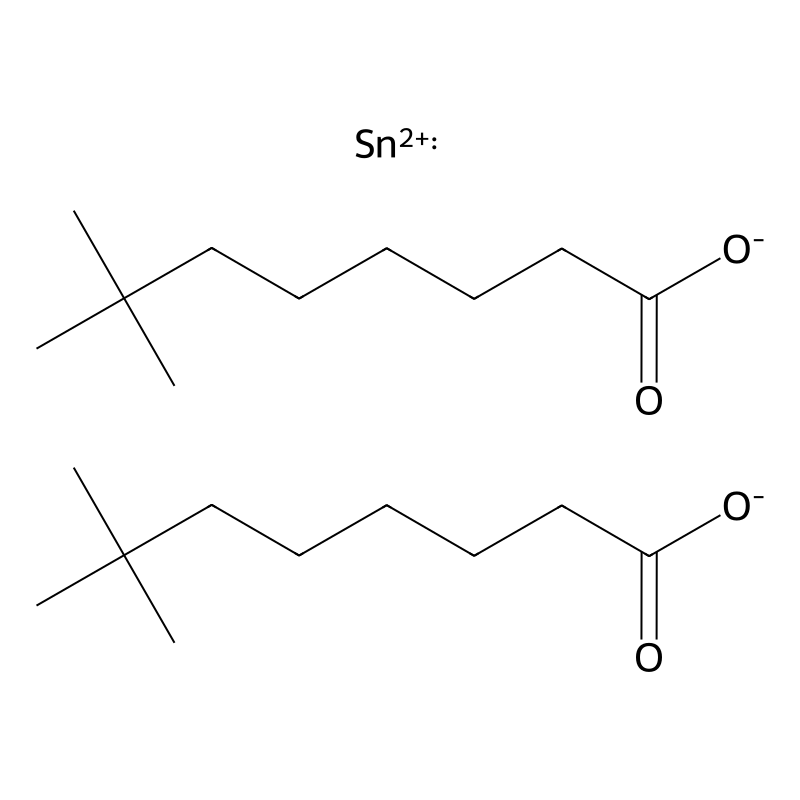

Tin(2+) neodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tin(II) neodecanoate solubility organic solvents

Solubility of Metal Neodecanoates

Direct experimental data for tin(II) neodecanoate was not found in the search results. However, data for structurally similar compounds like zinc neodecanoate provides a strong reference point, as metal carboxylates generally share similar solubility characteristics in organic solvents.

The table below summarizes the solubility profile of zinc neodecanoate for comparison [1] [2].

| Solvent | Solubility of Zinc Neodecanoate |

|---|---|

| Toluene | Soluble (10.0 g/100 mL) [1] |

| Xylene | Soluble [2] |

| Hexane | Soluble (8.0 g/100 mL) [1] |

| Mineral Spirits | Soluble [2] |

| Ethanol | Slightly soluble (0.5 g/100 mL) [1] |

| Isopropanol | Sparingly soluble (1.0 g/100 mL) [1] |

| Water | Insoluble [1] [2] |

Experimental Protocol for Solubility Determination

You can determine the solubility of tin(II) neodecanoate experimentally using a established reverse-phase HPLC (RP-HPLC) method, adapted from a study on drug solubility [3]. The workflow involves sample preparation, HPLC analysis, and data processing.

Figure 1: Experimental workflow for determining solubility using RP-HPLC.

- Sample Preparation: Prepare a saturated solution by adding an excess of tin(II) neodecanoate to the organic solvent of choice. Equilibrate the mixture in a sealed vial using a mechanical shaker or sonicator for 24-48 hours at a constant temperature (e.g., 25°C) [3].

- HPLC Analysis:

- Instrument: Standard RP-HPLC system.

- Column: C18 reverse-phase column (e.g., Waters Spherisorb ODS2, 250 x 4.6 mm, 5 μm) [3].

- Mobile Phase: A mixture of methanol and a buffer (e.g., 0.01M potassium dihydrogen phosphate, pH 5.5) in a ratio that can be optimized, for instance, 30:70 v/v [3].

- Flow Rate: 1.0 mL/min.

- Detection: UV-Vis detector at a wavelength of 235 nm [3].

- Injection Volume: 20 μL [4].

- Data Processing: Quantify the concentration of tin(II) neodecanoate in the filtered sample by comparing the peak area against a pre-established calibration curve of the standard compound [3].

Modern Solubility Prediction

Machine learning models now offer a powerful complementary approach to traditional experiments. The FastSolv model, freely available from MIT, can predict a molecule's solubility in hundreds of common organic solvents [5].

- Model Strength: It is particularly effective at predicting solubility for new molecules and accounting for the effects of temperature, helping identify less hazardous solvent alternatives [5].

- Data Limitation: The model's accuracy is currently limited by the variability in experimental data from different sources. For the most reliable results, its computational predictions should be verified with laboratory experiments [5].

Research Recommendations

- Use Analog Data: The solubility of tin(II) neodecanoate is likely highest in non-polar organic solvents like toluene and xylene, similar to zinc neodecanoate.

- Combine Methods: Use a computational tool like FastSolv to screen a wide range of solvents and select the most promising candidates for laboratory testing.

- Verify Experimentally: The RP-HPLC method described provides a robust and validated protocol for obtaining accurate, experimental solubility data.

References

- 1. Exploring The Potential Of Zinc Neodecanoate In Renewable Energy... [bdmaee.net]

- 2. ZINC NEODECANOATE - Ataman Kimya [atamanchemicals.com]

- 3. Development and validation of a rp - hplc for... method [turkjps.org]

- 4. Devlopment and validation of rp for simultaneous ex. hplc method [slideshare.net]

- 5. Freely available model predicts how molecules will dissolve in different... [phys.org]

Experimental Insights on PVC Heat Stabilization

Recent research provides detailed methodologies and quantitative data on using tin neodecanoates, including stannous and other organotin types, as PVC heat stabilizers. The experimental workflow below summarizes the testing process.

Experimental workflow for evaluating PVC heat stabilizers

Detailed Experimental Protocol

The following methodology is adapted from a published study comparing different tin neodecanoates [1].

1. Materials Preparation

- Base Formulation: PVC (SG-5), plasticizer (Dioctyl terephthalate, DOTP), filler (Heavy calcium carbonate), lubricant (Fischer-Tropsch wax) [1].

- Stabilizers Tested:

- Dimethyltin dineodecanoate (DMTDN)

- Dibutyltin dineodecanoate (DBTDN)

- Dioctyltin dineodecanoate (DOTDN)

- Calcium stearate (CaSt2) and Zinc stearate (ZnSt2) for composite stabilizers [1].

- Sample Mixing: Components are accurately weighed, mixed for 3 minutes, and preplasticized in a hot oven at 120°C for 20 minutes to obtain a dry mix [1].

2. Testing Methods

- Congo Red Test (Static Thermal Stability)

- Procedure: 3.6 g of the PVC mixture is placed in a test tube and heated in glycerol at 180°C [1].

- Measurement: The time is recorded from when the tube is immersed until the Congo red test paper at the top of the tube turns blue, indicating HCl release [1].

- Standard: This test follows the GB/T 2917.1-2002 standard [1].

- Thermal Aging Test

- Thermogravimetric (TG) Analysis

- Congo Red Test (Static Thermal Stability)

Key Quantitative Findings

The study yielded the following comparative results for different stabilizer formulations [1]:

| Stabilizer Formulation | Thermal Stability Performance | Notes / Key Advantage |

|---|---|---|

| Dioctyltin dineodecanoate (DOTDN) | Best | Highest effectiveness among standalone tin neodecanoates [1] |

| Dibutyltin dineodecanoate (DBTDN) | Intermediate | --- |

| Dimethyltin dineodecanoate (DMTDN) | Lowest | --- |

| Three-component stabilizer (e.g., 5 parts tin neodecanoate : 4 parts CaSt2 : 1 part ZnSt2) | Superior to standalone tin neodecanoates | Optimized formulation offers better thermal stability and lubricity while reducing cost [1] |

Key Technical and Safety Information

For researchers working with this compound, the following technical data is available.

| Property | Value / Description | Source |

|---|---|---|

| Linear Formula | Sn(C10H19O2)2 [2] | American Elements |

| Molecular Weight | 461.23 g/mol [2] | American Elements |

| Appearance | Viscous amber liquid [2] | American Elements |

| Density | 1.16 g/mL [2] | American Elements |

| Solubility in H2O | Insoluble; reacts [2] | American Elements |

Hazard and Safety Statements: Tin(II) neodecanoate requires careful handling. According to data, it carries the GHS05 and GHS07 hazard symbols, with a Danger signal word [3]. Key hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H290 (May be corrosive to metals) [3]. Researchers must consult the full Safety Data Sheet (SDS) and adhere to all precautionary statements before use.

Research Context and Alternatives

- Comparison to Other Stabilizers: The study highlights that while organic tin stabilizers like tin neodecanoate are highly effective, they are increasingly being replaced by more eco-friendly alternatives such as calcium-zinc (Ca-Zn) stabilizers [1]. However, Ca-Zn systems often require compounding with other stabilizers like organic tin to achieve high performance, so organic tin compounds still hold a significant market share [1].

- Safety and Environmental Note: The industry is shifting towards less toxic options. Bismuth neodecanoate is frequently mentioned as a safer, non-toxic alternative to traditional organotin catalysts in applications like polyurethane production, driven by stricter environmental regulations [4].

References

- 1. Effect of different tin and calcium–zinc heat stabilizers... neodecanoate [degruyterbrill.com]

- 2. | AMERICAN ELEMENTS Tin Neodecanoate [americanelements.com]

- 3. Bis( neodecanoate ) tin | 49556-16-3 [chemicalbook.com]

- 4. Bismuth Neodecanoate Manufacturing Plant Project Report 2025 ... [procurementresource.com]

thermal stability of tin neodecanoate

Thermal Stability & Performance Data

The thermal stabilization effectiveness of different tin neodecanoates in PVC follows this order: Dioctyltin > Dibutyltin > Dimethyltin dineodecanoate [1].

The table below summarizes quantitative data on the thermal performance of various tin neodecanoates, based on Congo red tests and thermal aging tests [1].

| Stabilizer Type | Specific Compound | Congo Red Test (180°C) | Thermal Aging Time (190°C) to Discolor | Optimal Ratio in 3-Component System (Tin:CaSt2:ZnSt2) |

|---|---|---|---|---|

| Dimethyltin (DMTDN) | Dimethyltin Dineodecanoate | Shortest stability time | Shortest time | 5:4:1 (e.g., MTN5-C4Z1) |

| Dibutyltin (DBTDN) | Dibutyltin Dineodecanoate | Intermediate stability time | Intermediate time | 5:4:1 (e.g., BTN5-C4Z1) |

| Dioctyltin (DOTDN) | Dioctyltin Dineodecanoate | Longest stability time | Longest time | 5:4:1 (e.g., OTN5-C4Z1) |

| Calcium-Zinc (Ca/Zn) | CaSt2 & ZnSt2 mixture (reference) | Shorter than tin-based stabilizers | Shorter than tin-based stabilizers | N/A (Typically used at 1.6:0.4 ratio) |

The thermal stability and lubricity are superior in three-component systems (e.g., tin neodecanoate + CaSt2 + ZnSt2 in a 5:4:1 ratio) compared to tin neodecanoate used alone [1].

Experimental Protocols for Assessment

Here are the standard experimental methodologies used in the research to evaluate the thermal stability of PVC compounds [1].

Sample Preparation

- Base Formula: PVC (SG-5 type) 100 phr (parts per hundred resin), plasticizer (DOTP) 10 phr, filler (CaCO3) 35 phr, lubricant (Fischer-Tropsch wax) 1.5 phr [1].

- Mixing: Accurately weigh all components. Mix at high speed for 3 minutes. Pre-plasticize the mixture in a hot oven at 120°C for 20 minutes, then cool to obtain a dry blend [1].

Congo Red Test (Static Thermal Stability)

- Standard: GB/T 2917.1-2002.

- Procedure:

- Place 3.6 g of the PVC mixture into a test tube.

- Position Congo red test paper 2.5 cm above the sample.

- Immerse the test tube in a glycerol bath at a constant temperature of 180°C.

- Record the time until the test paper turns blue, indicating HCl liberation due to PVC decomposition.

- Perform the test in duplicate and report the average value [1].

Thermal Aging Test

- Procedure:

- Process the PVC mixture on a two-roll mill for 4 minutes (front roll at 190°C, back roll at 180°C) to form a 1 mm thick sheet.

- Cut the sheet into 15 mm x 15 mm squares.

- Place squares in an oven at 190°C.

- Observe and record the color changes of the PVC samples every 10 minutes [1].

Thermogravimetric (TG) Analysis

- Instrument: Thermogravimetric Analyzer (e.g., TA Instruments SDT2960).

- Parameters:

- Atmosphere: Nitrogen.

- Flow Rate: 100 mL/min.

- Temperature Range: 25°C to 600°C.

- Heating Rate: 10°C/min.

- Sample Mass: 1 to 10 mg [1].

Research Workflow & Formulation Logic

The following diagrams illustrate the experimental workflow for evaluating thermal stability and the logic for developing effective stabilizer formulations.

Experimental workflow for assessing PVC thermal stability.

Logic flow for developing multi-component stabilizer formulations.

Key Research Insights

- Synergistic Stabilization: Combining tin neodecanoate with metal soaps like calcium stearate (CaSt2) and zinc stearate (ZnSt2) creates a synergistic effect, outperforming single-component stabilizers [1].

- Cost Reduction: A primary goal of this research was to find formulations that reduce the application cost of tin neodecanoate without compromising performance [1].

References

synthesis mechanism of tin neodecanoate from SnO

Chemical Profile of Tin Neodecanoate

The table below summarizes the key identifiers and physical properties of tin neodecanoate (specifically the tin(II) salt) based on industrial product specifications [1].

| Property | Description / Value |

|---|---|

| Linear Formula | Sn(C₁₀H₁₉O₂)₂ [1] |

| Compound Formula | C₂₀H₃₈SnO₄ [1] |

| Molecular Weight | 461.23 g/mol [1] |

| Appearance | Viscous amber liquid [1] |

| Density | 1.16 g/mL [1] |

| Common Applications | Industrial catalyst, drying agent, rubber adhesion promoter, bonding agent [1]. Also used as a heat stabilizer in PVC [2]. |

A Reference Synthesis Pathway

Although the direct synthesis from SnO is not detailed in the search results, a patent for synthesizing bismuth neodecanoate outlines a common industrial method for metal neodecanoates. The core reaction involves a carboxylate exchange between neodecanoic acid and a basic metal compound [3]. The general workflow is illustrated below.

Synthesis of bismuth neodecanoate via carboxylate exchange [3]

This method involves [3]:

- Reactants: Bismuth hydroxide and neodecanoic acid.

- Solvent: Toluene.

- Key Steps: Stirring and heating the mixture to facilitate the reaction, which produces water. The crude product is then purified through liquid-liquid extraction to separate the organic phase containing the product, followed by distillation to remove the solvent.

For synthesizing tin neodecanoate from SnO, a analogous reaction is likely, where SnO would act as the basic metal compound reacting with neodecanoic acid.

References

Chemical Identity and Hazards

The table below summarizes the available data on tin neodecanoate's identity and known hazards [1].

| Property | Description / Value |

|---|---|

| Linear Formula | Sn(C₁₀H₁₉O₂)₂ [1] |

| Compound Formula | C₂₀H₃₈O₄Sn [1] |

| Molecular Weight | 461.23 g/mol [1] |

| Appearance | Viscous amber liquid [1] |

| Density | 1.16 g/mL [1] |

| Solubility in Water | Insoluble; reacts [1] |

| Signal Word | Warning [1] |

| Hazard Statements | H315-H319 (Causes skin irritation, Causes serious eye irritation) [1] |

Proposed Framework for Toxicity Evaluation

For a comprehensive safety assessment, a tiered testing strategy is recommended. The diagram below outlines a potential workflow for evaluating the toxicity of tin neodecanoate.

A proposed tiered strategy for evaluating the toxicity of tin neodecanoate, progressing from basic screening to in-depth mechanistic studies.

Tier 1: Initial Screening and Hazard Identification

This first tier focuses on establishing baseline toxicity profiles.

- Acute Toxicity Studies: Determine the lethal dose (LD₅₀) via oral (OECD 402, 423) and dermal (OECD 402) routes [2]. Dermal absorption potential should be specifically investigated, as rat skin can be more permeable than human skin [3].

- Skin and Eye Irritation/Corrosion: Conduct studies per OECD 404 (Skin Irritation) and OECD 405 (Eye Irritation) to confirm and quantify the hazard statements (H315, H319) [1].

- Skin Sensitization: Assess potential to cause allergic contact dermatitis using the Local Lymph Node Assay (LLNA, OECD 406) or other validated methods like OECD 442C [4].

Tier 2: In-Depth Mechanistic and Chronic Toxicity

Based on Tier 1 results, more complex studies can be designed to understand long-term effects and mechanisms.

- Genotoxicity Assessment: A core component of safety evaluation.

- Ames Test (OECD 471): Use Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix) to detect gene mutations [5] [6].

- In Vitro Micronucleus Assay (OECD 487): Employ human peripheral lymphocytes or other mammalian cell lines to assess chromosomal damage. Treatment periods of 24 and 48 hours can evaluate effects on cell division (e.g., via Cytokinesis-Block Proliferation Index) and micronucleus formation [5].

- Repeated-Dose 28-Day Oral Toxicity Study (OECD 407): Identify target organs, establish a No Observed Adverse Effect Level (NOAEL), and guide longer-term studies. Monitor for liver and kidney function, as these are common targets for metal toxicity [7] [2].

- Absorption, Distribution, Metabolism, and Excretion (ADME): Investigate the compound's fate in the body. As an organometallic compound, its behavior may differ from inorganic tin, requiring specialized analytical methods (e.g., ICP-MS) to track the metal moiety.

Regulatory and Safety Considerations

While specific regulations for tin neodecanoate were not identified, general principles for handling chemical substances apply.

- General EU CLP Regulation: The EU CLP Regulation (EC No 1272/2008) mandates classification, labeling, and packaging of hazardous substances and mixtures. Recent updates introduced digital labeling options and new hazard classes [8].

- Safe Handling Protocols: Based on its hazard classification [1], handling should include:

Research Gaps and Future Directions

The toxicity profile of tin neodecanoate is not well-established. Key research gaps include:

- Lack of Specific Data: No found data on genotoxicity, carcinogenicity, reproductive toxicity, or repeated-dose toxicity specifically for tin neodecanoate.

- Organotin Considerations: Toxicity can vary significantly between different tin compounds. The "neodecanoate" structure may influence its bioavailability and toxicity compared to other organotins.

- Need for Standardized Testing: The proposed framework provides a starting point for generating necessary safety data.

The available public data is insufficient for a complete toxicological risk assessment. Conducting the proposed studies is essential for determining its safe use in research and development.

References

- 1. | AMERICAN ELEMENTS Tin Neodecanoate [americanelements.com]

- 2. Safety considerations for the application of bismuth neodecanoate in... [bdmaee.net]

- 3. The significance of in studies to human risk... vitro rat skin absorption [pubmed.ncbi.nlm.nih.gov]

- 4. Immune stimulation following dermal exposure to unsintered indium tin ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination of mutagenicity and genotoxicity of indium tin oxide... [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of mutagenicity and genotoxicity of indium tin oxide... [semanticscholar.org]

- 7. Heavy Metal Poisoning - Lead, Mercury, Arsenic and Cadmium [rarediseases.org]

- 8. 's Revised EU Officially Came into... - CIRS Group CLP Regulation [cirs-group.com]

- 9. Evaluating the strict environmental regulations and safety protocols for... [bdmaee.net]

how to use tin neodecanoate in PU foam production

Application Notes: Metal Carboxylates in PU Foam

Tin neodecanoate compounds function as Lewis acid catalysts that primarily promote the gelling reaction (the reaction between polyol and isocyanate) in polyurethane foam formation [1] [2]. The balance between the gelling and blowing reactions is critical for determining the final foam's cell structure and physical properties [2].

Catalyst Performance Comparison

The table below summarizes key properties of tin neodecanoate alongside a common tin catalyst and a greener bismuth-based alternative for comparison.

| Catalyst | Primary Role in PU Foam | Example Typical Use Level (wt% on polyol) | Key Advantages | Key Disadvantages / Status |

|---|---|---|---|---|

| Stannous Octoate (Tin 2-ethylhexanoate) [1] | Gelling catalyst | 0.1 - 0.5% [2] | High efficiency, industry standard [1] | High toxicity, limited use in sensitive sectors [1] |

| Tin Neodecanoate [3] | Gelling catalyst | Information Missing | Effective catalyst; branched structure may offer stability [3] [4] | Associated with general tin catalyst toxicity concerns [1] |

| Bismuth Neodecanoate [5] [6] [7] | Gelling catalyst (delayed-action) | 0.05 - 0.2% [1] | Lower toxicity, improved stability, "greener" alternative [5] [6] [1] | Higher cost, potential compatibility issues [5] |

Performance Data: A peer-reviewed study substituting stannous octoate with bismuth triflate (a soluble bismuth salt) found that bismuth-catalyzed foams presented a well-evolved cellular structure with open cell morphology and could achieve better mechanical behavior than tin-catalyzed foams of similar density [1]. Specific data on tin neodecanoate's performance in this context was not located in the current search results.

Experimental Protocols

The following workflow outlines the general procedure for preparing flexible polyurethane foam in a lab setting, adaptable for evaluating different catalysts.

Detailed Procedure

- Prepare Premix:

- Accurately weigh all components except the isocyanate into a suitable container (e.g., a plastic or metal beaker). A typical base formulation for flexible foam might include [1]:

- Polyol (e.g., polyether polyol): 100 php (parts per hundred polyol)

- Water (primary blowing agent): 2 - 5 php

- Silicone surfactant: 0.5 - 1.5 php

- Amine catalyst: 0.1 - 0.5 php

- Metal catalyst (Tin Neodecanoate): To be determined experimentally (start with 0.05 - 0.3 php based on other metal catalysts) [1].

- Add Isocyanate:

- Weigh the required amount of isocyanate (e.g., TDI or MDI) in a separate container. The amount is typically calculated to achieve a specific isocyanate index (commonly 100) [1].

- Mix and Pour:

- Free-Rise Foaming:

- Quickly pour the reacting mixture into a mold or a cardboard box. The reaction will begin, and the foam will start to rise and expand freely [1].

- Cure and Demold:

- Allow the foam to remain at room temperature for at least 24 hours to complete the curing process before demolding and analysis [1].

- Post-Process & Analyze:

- After curing, cut the foam block to the desired dimensions for various analyses.

Key Analysis and Evaluation Methods

To characterize the foam and evaluate the catalyst's performance, the following standard tests can be employed:

| Analysis Type | Test Method | Key Parameters Measured | Purpose in Catalyst Evaluation |

|---|---|---|---|

| Kinetic Analysis | FTIR Spectroscopy [1] | Isocyanate (-NCO) peak conversion rate | Determine catalyst activity and reaction speed. |

| Morphological Analysis | Scanning Electron Microscopy (SEM) [1] | Cell size, cell size distribution, open/closed cell ratio | Assess cellular structure quality; uniform, open cells are often desired in flexible foams. |

| Mechanical Properties | Universal Testing Machine [1] | Tensile Strength, Compression Set, Elongation at Break | Evaluate final foam performance and durability. |

| Thermal Stability | Thermogravimetric Analysis (TGA) [1] | Onset of decomposition temperature, weight loss | Determine thermal stability of the polymer network. |

Critical Considerations for Researchers

- Catalyst Toxicity: Tin-based catalysts are associated with health and environmental concerns [1]. Always consult Material Safety Data Sheets (MSDS) and conduct a thorough risk assessment before use. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are mandatory.

- Balancing Catalysis: The ratio between the metal catalyst (gelling) and the amine catalyst (blowing) is crucial [1] [2]. An imbalance can lead to collapsed foam (too slow gelling) or split foam (too fast gelling). This balance must be optimized experimentally for each formulation.

- Greener Alternatives: Given regulatory trends and toxicity profiles, researchers are increasingly investigating alternative catalysts. Bismuth neodecanoate is a prominent candidate due to its lower toxicity and effective catalytic performance [5] [6] [1].

Research Gaps and Future Directions

Current literature provides more detailed protocols and performance data for alternative catalysts like bismuth compounds compared to tin neodecanoate. Future research could focus on:

- Establishing precise activity profiles and optimal loading levels for tin neodecanoate.

- Directly comparing the efficiency and final foam properties of tin neodecanoate against stannous octoate and bismuth neodecanoate in identical formulations.

Conclusion

Tin neodecanoate serves as an effective gelling catalyst for polyurethane foam production. However, its application requires careful formulation and process control. The trend in research is moving towards developing and validating less toxic, non-tin catalysts, with bismuth-based compounds showing significant promise as viable alternatives for creating high-performance, more sustainable PU foams.

References

- 1. Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of... [pmc.ncbi.nlm.nih.gov]

- 2. What is Polyurethane Foam ? And How is It Made? | Sunkist [sunkist-machinery.com]

- 3. EP2752243A1 - Use of tin salts of neodecanoic acid... - Google Patents [patents.google.com]

- 4. Effect of different tin and calcium–zinc heat stabilizers... neodecanoate [degruyterbrill.com]

- 5. New Approaches to Enhance Home Appliance Insulation Performance... [bdmaee.net]

- 6. Enhancing Plastic Product Performance with Bismuth Neodecanoate ... [bdmaee.net]

- 7. Bismuth Neodecanoate for Enhancing Comfort in Mattress and... [bdmaee.net]

ester synthesis catalyst tin(II) neodecanoate

Tin(II) Neodecanoate at a Glance

| Property | Specification |

|---|---|

| Chemical Name | Tin(II) Neodecanoate |

| Common Vendor Example | REAXIS C125 [1] |

| Metal Oxidation State | +2 [1] |

| Typical Form | Liquid (inferred from similar tin(II) octoate) [2] |

| Key Attribute | High Reactivity [1] |

| Primary Esterification Role | Lewis Acid Catalyst [3] |

Detailed Experimental Protocols

Protocol 1: General Esterification Procedure

This protocol is adapted from methods used for similar tin-based catalysts and represents a standard approach for a simple esterification reaction [3] [4].

1. Reaction Setup

- Charge a round-bottom flask with the carboxylic acid (e.g., 50.0 mmol, 1.0 equiv) and the alcohol (e.g., 75.0 mmol, 1.5 equiv).

- Add tin(II) neodecanoate catalyst (0.5 - 2.0 mol% relative to the acid) [3].

- Equip the flask with a magnetic stir bar, a reflux condenser, and a thermowell.

2. Reaction Execution

- Heat the reaction mixture to a temperature of 80-120 °C with vigorous stirring.

- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the acid is consumed.

3. Workup & Isolation

- Once complete, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL) and transfer to a separatory funnel.

- Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

4. Purification

- Purify the crude residue by flash column chromatography or distillation to obtain the pure ester.

The workflow for this general procedure is outlined below:

Protocol 2: Esterification in a Continuous Reactive Distillation Column

This advanced protocol is based on research using tin(II) chloride for biodiesel precursor production and can be adapted for tin(II) neodecanoate in a flow chemistry context [4].

1. System Preparation

- Load the tin(II) neodecanoate catalyst into the reaction zone of a continuous reactive distillation column. In a research setting, the catalyst may be immobilized on a solid support to prevent leaching [5].

- Pre-heat the system to the target reaction temperature (e.g., 60 °C).

2. Continuous Reaction

- Pump the feed solution (a mixture of carboxylic acid and alcohol) into the column at a controlled molar ratio (e.g., alcohol:acid at 60:1) [4].

- Maintain a constant residence time for the reactants in the catalytic zone.

- Simultaneously, remove the produced ester and water as they are formed.

3. Process Monitoring

- Analyze the output stream periodically by GC or HPLC to determine conversion and selectivity.

- The reaction conversion can be determined by tracking the decrease in acid concentration titrimetrically or via GC.

Performance Data & Optimization

The quantitative data below is derived from studies on closely related tin-based catalysts, providing a benchmark for expected performance.

Table 2: Performance Metrics of Tin-Based Catalysts in Esterification

| Reaction Type | Catalyst | Optimal Conditions | Reported Yield/Conversion | Key Benefit |

|---|---|---|---|---|

| Biodiesel Production | Tin(II) Chloride [4] | 60°C, 5% catalyst, MeOH:FFA (60:1) | 90% Conversion | Effective for high-FFA feedstocks |

| Levulinic Acid Esterification | Tin Silicate (SnTUD-1) [5] | N/A | 44% to 99% Yield | Reusable, heterogeneous |

| General Ester Synthesis | Tin(IV) Chloride [3] | ~1-2% catalyst, 1-hour reaction | >90% Yield | Alternative to H₂SO₄, fewer side reactions |

Safety & Handling Protocols

Toxicity Profile: Tin(II) compounds demonstrate relatively low oral toxicity. The LD₅₀ (oral, rat) for tin(II) 2-ethylhexanoate, a closely related compound, is >2000 mg/kg, and for tin(II) chloride is 700 mg/kg [2]. For comparison, this is less toxic than pyridine or common pharmaceuticals like paracetamol [2].

Safe Handling Procedures:

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

- Engineering Controls: Handle the catalyst in a well-ventilated area, preferably a fume hood.

- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Key Advantages for R&D and Pharma

- Efficiency: Acts as a Lewis acid to facilitate the nucleophilic attack of the alcohol on the carboxylic acid, enabling high yields under moderate conditions [3].

- Low Toxicity: Its favorable toxicity profile makes it a candidate for processes where residual catalyst is a concern, though purification is still essential for pharmaceutical applications [2].

- Adaptability: Effective in both standard batch reactions and more advanced continuous flow processes [4].

Future Perspectives

Research is increasingly focused on immobilizing tin catalysts (e.g., on silicates or magnetic nanoparticles) to create heterogeneous systems. This enhances reusability, simplifies product separation, and minimizes potential metal contamination in the final product, aligning with green chemistry principles [5].

References

- 1. Esterification Products - Reaxis [reaxis.com]

- 2. of polylactides by means of Syntheses catalysts - Polymer... tin [pubs.rsc.org]

- 3. - Tin / Alfa Chemistry Catalysts Catalysts [alfachemic.com]

- 4. Application of Tin (II) Chloride Catalyst for High FFA Jatropha Oil... [journal.bcrec.id]

- 5. A reusable catalyst for the synthesis of esters [phys.org]

Comprehensive Application Notes and Protocols: Tin Neodecanoate Concentration in Polyol Mixtures for Polyurethane Systems

Introduction to Tin Neodecanoate

Tin neodecanoate, also known as stannous neodecanoate or bis(neodecanoate)tin, is an organotin compound with the linear formula Sn(C₁₀H₁₉O₂)₂ and molecular weight of 461.23 g/mol. This metal carboxylate serves as a highly effective catalyst in polyurethane systems, particularly renowned for its ability to accelerate the gelation reaction between isocyanates and polyols. The neodecanoate ligand contributes to the compound's excellent solubility in organic media and provides beneficial steric effects that influence catalytic activity. Tin neodecanoate finds primary application in polyurethane foam production, adhesives, coatings, and sealants, where precise concentration control in polyol mixtures is critical for achieving optimal reaction kinetics and final material properties.

The compound presents as a viscous amber liquid with a density of approximately 1.16 g/mL at room temperature. It is insoluble in water (though it reacts) but demonstrates good solubility in various organic solvents. With a vapor pressure of 14 mm Hg at 140°C and a refractive index of n20/D 1.487, tin neodecanoate exhibits physical characteristics that facilitate its incorporation into polyol formulations while maintaining stability during processing. Its commercial availability typically includes packaging in palletized plastic 5-gallon/25 kg pails, fiber and steel drums, or larger containers for industrial-scale applications [1].

Chemical Properties and Specifications

Physicochemical Characteristics

Table 1: Fundamental properties of tin neodecanoate

| Property | Specification | Method/Notes |

|---|---|---|

| Linear Formula | Sn(C₁₀H₁₉O₂)₂ | Chemical structure |

| Molecular Weight | 461.23 g/mol | Calculated |

| Appearance | Viscous amber liquid | Visual |

| Density | 1.16 g/mL | At room temperature |

| Solubility in H₂O | Insoluble (reacts) | With decomposition |

| Solubility in Organic Solvents | Soluble | Alcohols, esters, ketones |

| Vapor Pressure | 14 mm Hg | At 140°C |

| Refractive Index | n20/D 1.487 | Standard conditions |

| Flash Point | >100°C | Estimated |

Tin neodecanoate possesses a coordination complex structure where the tin center interacts with oxygen atoms from the carboxylate groups. The highly branched neodecanoic acid precursor (7,7-dimethyloctanoic acid) contributes to the derivative's thermal stability and compatibility with polyol systems. This branching minimizes crystalline packing, maintaining the liquid state across a wide temperature range and enhancing incorporation into polyol mixtures. The tin center exists in the +2 oxidation state, which provides the catalytic activity for polyurethane formation through interaction with isocyanate groups [2] [3] [1].

Safety and Handling Considerations

Table 2: Hazard and safety information

| Parameter | Classification | Precautionary Measures |

|---|---|---|

| GHS Signal Word | Warning | - |

| Hazard Statements | H315-H319 | Causes skin and eye irritation |

| Precautionary Statements | P280-P264-P302+P352-P332+P313-P305+P351+P338-P337+P313-P321-P362+P364 | Wear protective gloves/eye protection; Wash thoroughly after handling; IF ON SKIN: Wash with plenty of soap and water; IF IN EYES: Rinse cautiously with water for several minutes |

| Transport Information | NONH for all modes of transport | Not classified as dangerous |

Researchers should handle tin neodecanoate with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory coats. Procedures should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Although tin neodecanoate demonstrates lower toxicity compared to some other organotin compounds, proper hygiene measures should be strictly observed. In case of skin contact, wash thoroughly with soap and water. For eye exposure, rinse cautiously with water for several minutes and seek medical attention if irritation persists. Spills should be contained with absorbent material and disposed of according to local regulations for organotin compounds [1].

Applications in Polyurethane Systems

Catalyst Function in Polyurethane Formation

Tin neodecanoate functions primarily as a gelation catalyst in polyurethane systems, selectively promoting the reaction between isocyanate groups (NCO) and hydroxyl groups (OH) to form urethane linkages. This catalytic activity occurs through a mechanism where the tin center coordinates with the oxygen atom of the isocyanate group, increasing its electrophilicity and enhancing its reactivity toward nucleophilic attack by polyols. The neodecanoate ligands influence the catalyst's solubility and steric accessibility, moderating its activity and compatibility with various polyol systems. This specific catalysis is particularly valuable in foam applications where balanced reaction kinetics are essential for proper bubble formation, stabilization, and curing.

In polyurethane foam formation, the blowing reaction (isocyanate-water reaction generating CO₂) typically requires different catalytic promotion, often achieved through amine catalysts. The selective gelation catalysis provided by tin neodecanoate allows for independent control of these competing reactions, enabling formulators to optimize foam morphology and physical properties. This catalytic specificity helps maintain appropriate creaming, rising, and curing profiles during foam formation, ultimately determining final foam characteristics such as cell structure, density, and mechanical performance [2].

Application-Specific Formulations

Table 3: Recommended tin neodecanoate concentrations for various polyurethane applications

| Application | Concentration Range (phr) | Primary Function | Key Benefits |

|---|---|---|---|

| Flexible Slabstock Foam | 0.05-0.25 | Gelation catalyst | Balanced cream/free-rise times, improved cell structure |

| Molded Flexible Foam | 0.1-0.4 | Urethane reaction promoter | Flow improvement, reduced voids, better demoldability |

| Rigid Foam Insulation | 0.2-0.5 | Trimerization catalyst | Enhanced cure, dimensional stability |

| CASE Applications (Coatings, Adhesives, Sealants, Elastomers) | 0.1-1.0 | Urethane catalyst | Controlled cure profile, final physical properties |

| Spray Foam Systems | 0.3-0.6 | Fast cure catalyst | Rapid green strength, adhesion to substrates |

The versatile application profile of tin neodecanoate stems from its balanced reactivity and excellent compatibility with diverse polyol systems. In flexible foams, lower concentrations (typically 0.05-0.25 parts per hundred polyol) facilitate open-cell structure formation through controlled window rupture. For molded foams, slightly higher concentrations (0.1-0.4 phr) improve flow characteristics and enable complete filling of complex molds while maintaining structural integrity. Rigid foam applications often employ tin neodecanoate in combination with blowing catalysts to achieve optimal balance between polymer formation and gas generation, with concentrations up to 0.5 phr depending on insulation performance requirements [2].

For CASE applications (Coatings, Adhesives, Sealants, Elastomers), concentration requirements vary significantly based on formulation specifics and performance targets. Coatings and adhesives typically utilize 0.1-1.0 phr to achieve desired cure profiles and final physical properties. The compound demonstrates particular effectiveness in moisture-cure systems where controlled skin formation and through-cure are essential for performance. In sealant applications, tin neodecanoate contributes to tack-free time control and ultimate strength development while maintaining appropriate elongation characteristics [2].

Formulation Guidelines and Concentration Optimization

Concentration Effects on System Performance

Table 4: Effect of tin neodecanoate concentration on polyurethane foam properties

| Concentration (phr) | Reactivity Profile | Physical Properties | Processing Characteristics |

|---|---|---|---|

| 0.05-0.1 | Moderate gel time | Softer foam, larger cell structure | Longer demold times, improved flow |

| 0.1-0.2 | Balanced reactivity | Optimal tensile/tear strength | Good flow, standard demold times |

| 0.2-0.3 | Faster gelation | Higher density, finer cells | Shorter demold times, potential flow issues |

| 0.3-0.5 | Very fast cure | Potential closed cells, higher hardness | Limited flow, fast demold |

| >0.5 | Extremely fast | Brittle areas, inefficient curing | Poor flow, processing difficulties |

The optimal concentration of tin neodecanoate in polyol mixtures depends on multiple factors including polyol chemistry, isocyanate type, presence of other catalysts, and desired processing characteristics. At lower concentrations (0.05-0.1 phr), the catalyst provides moderate gelation rates suitable for applications requiring extended flow times or containing fillers that may absorb catalytic species. The mid-range (0.1-0.2 phr) typically delivers balanced reactivity for most conventional flexible foam applications, with satisfactory physical properties and processing windows. Higher concentrations (0.2-0.5 phr) accelerate gelation substantially, potentially leading to processing challenges but enabling faster demolding in high-throughput manufacturing.

Formulators should consider synergistic effects when combining tin neodecanoate with other catalysts, particularly amine catalysts that promote the blowing reaction. The ratio between gelling and blowing catalysts significantly influences foam density and hardness. Additionally, the presence of certain fillers, pigments, or other additives may affect catalytic activity through adsorption or chemical interaction, potentially requiring concentration adjustments. Pre-dilution of tin neodecanoate in carrier polyols (typically at 1-10% active concentration) improves distribution throughout the formulation and enhances processing consistency [2].

Comparative Performance with Other Metal Carboxylates

Research demonstrates that tin neodecanoate offers distinct advantages compared to other metal carboxylates in polyurethane applications. While calcium-zinc systems provide more environmentally friendly alternatives, they typically require higher concentrations (ratios of 5:4:1 for tin neodecanoate:CaSt₂:ZnSt₂ have been reported) to achieve comparable performance. Studies on PVC stabilization have shown that thermal stabilization effects of different tin neodecanoates follow the order: dioctyltin dineodecanoate (DOTDN) > dibutyltin dineodecanoate (DBTDN) > dimethyltin dineodecanoate (DMTDN), indicating structure-activity relationships relevant to polyurethane catalysis as well [4].

Recent developments have explored bismuth neodecanoate as an alternative with delayed action characteristics that provide better flow and more uniform cell structure in flexible foam applications. However, tin-based catalysts generally maintain superiority in applications requiring rapid gelation or specific physical properties. The choice between different metal carboxylates involves balancing reactivity requirements, processing constraints, regulatory considerations, and cost factors to identify the optimal catalyst system for specific applications [5].

Experimental Protocols

Preparation of Tin Neodecanoate/Polyol Masterbatches

Purpose: This protocol describes the preparation of standardized tin neodecanoate masterbatches in polyol carriers to ensure homogeneous distribution in final polyurethane formulations.

Materials and Equipment:

- Tin neodecanoate (typical purity >90%)

- Base polyol (appropriate for target application)

- Laboratory-scale mechanical stirrer (500-1000 rpm capability)

- Heated mixing vessel with temperature control

- Analytical balance (accuracy ±0.001 g)

- Nitrogen purge system (optional)

- Appropriate personal protective equipment

Procedure:

- Tare the empty mixing vessel on the analytical balance and record its weight.

- Add the calculated amount of base polyol to achieve the desired masterbatch concentration (typically 1-10% active tin neodecanoate).

- Begin mixing at 200-300 rpm and heating to 40-50°C if necessary to reduce polyol viscosity.

- Slowly add the pre-weighed tin neodecanoate to the polyol while maintaining agitation.

- Increase mixing speed to 500-700 rpm and continue mixing for 30-60 minutes until homogeneous.

- If using heat, cool to room temperature while maintaining agitation.

- Transfer to appropriate storage containers, preferably under nitrogen atmosphere to prevent moisture absorption.

- Label containers with masterbatch concentration, preparation date, and expiration information.

Quality Control Checks:

- Verify homogeneity through visual inspection (consistent color and viscosity)

- Confirm catalyst activity through small-scale reactivity testing

- Document viscosity measurements before and after masterbatch preparation

Evaluation of Reactivity Profiles in Polyol Mixtures

Purpose: To characterize the reactivity profile of polyol mixtures containing tin neodecanoate using laboratory techniques that simulate production conditions.

Materials and Equipment:

- Polyol component (with tin neodecanoate at target concentration)

- Isocyanate component (appropriate index for application)

- Catalyzed polyol-isocyanate mixture

- Laboratory cup mixer or high-speed stirrer

- Thermostatically controlled water or oil bath

- Data acquisition system for temperature measurement

- Stopwatch or automated timer

- FTIR spectrometer with monitoring capability (optional)

Procedure:

- Condition both polyol and isocyanate components to the standard test temperature (typically 25°C or as specified for the application).

- Add 100g of catalyzed polyol mixture to a mixing cup.

- Add the stoichiometric amount of isocyanate (based on target isocyanate index).

- Begin high-speed mixing (2000-3000 rpm) simultaneously starting the timer.

- Mix for the specified time (typically 5-10 seconds) then quickly pour into a pre-weighed container.

- Monitor and record characteristic times:

- Cream time: Initial visual expansion/color change

- Gel time: Time when strings can be pulled from the surface

- Tack-free time: Surface no longer adhesive to touch

- Rise time: Completion of foam expansion (for foam systems)

- Simultaneously monitor temperature rise using a thermocouple positioned in the center of the reacting mass.

- Record peak temperature and time to peak temperature.

- For more detailed analysis, employ FTIR to monitor NCO group disappearance over time.

Data Analysis:

- Plot temperature and reaction rate versus time

- Calculate characteristic kinetic parameters

- Compare with reference formulations or established standards

Preparation and Testing of Polyurethane Foam Specimens

Purpose: To prepare standardized polyurethane foam specimens using tin neodecanoate catalyzed polyol mixtures and evaluate resulting physical properties.

Materials and Equipment:

- Polyol masterbatch with tin neodecanoate at target concentration

- Additional formulation components (surfactants, blowing agents, etc.)

- Polymeric MDI or TDI at appropriate isocyanate index

- Laboratory foam dispensing machine or high-shear mixer

- Foam mold or free-rise box (standard dimensions)

- Analytical balance

- Calipers or thickness gauge

- Universal testing machine for physical properties

- Density measurement equipment

Procedure:

- Weigh all polyol-side components into mixing container according to formulation.

- Mix thoroughly according to established procedure (mechanical stirring or machine mixing).

- Add pre-weighed isocyanate component and mix for specified time (typically 5-15 seconds at 2000-6000 rpm).

- Quickly pour reacting mixture into pre-treated mold or free-rise container.

- Record key processing parameters: cream time, gel time, rise time, and tack-free time.

- Cure foam at appropriate conditions (typically 10 minutes at 70-120°C for molded foams).

- Demold and condition foam at standard temperature and humidity (typically 23±2°C and 50±5% RH for 24+ hours).

- Evaluate foam properties according to relevant standards:

- Density (ASTM D3574-A)

- Hardness (INDENTATION FORCE DEFLECTION, ASTM D3574-B)

- Tensile strength (ASTM D3574-E)

- Tear resistance (ASTM D3574-F)

- Compression set (ASTM D3574-D)

- Resilience (ASTM D3574-H)

- Examine cell structure using microscopy if required.

Documentation:

- Record all formulation details including catalyst concentration

- Document processing conditions and observations

- Report complete physical property testing results

- Note any deviations from standard procedure

Workflow Visualization and Structural Relationships

Diagram 1: Experimental workflow for optimizing tin neodecanoate concentration in polyol mixtures. This diagram outlines the systematic approach for formulation development, highlighting key decision points and iterative optimization processes.

Diagram 2: Structure-property relationships influenced by tin neodecanoate concentration. This diagram illustrates how catalyst concentration affects multiple aspects of polyurethane systems, from initial reaction kinetics through processing characteristics to final product properties.

Troubleshooting and Technical Guidance

Common Formulation Challenges

Issue 1: Insufficient Reactivity Symptoms: Extended cream, gel, and tack-free times; low peak exotherm temperature; poor cure development. Potential Causes:

- Tin neodecanoate concentration too low

- Catalyst deactivation due to incompatible components

- Presence of catalyst poisons (certain phosphorus compounds, sulfur-containing species)

- Excessive moisture in formulation components Solutions:

- Increase tin neodecanoate concentration in 0.05 phr increments

- Verify component compatibility through small-scale testing

- Identify and eliminate potential catalyst poisons

- Implement rigorous moisture control measures

Issue 2: Excessive Reactivity Symptoms: Very short cream and gel times; poor flow characteristics; potential for closed cells in foams; shrinkage issues. Potential Causes:

- Tin neodecanoate concentration too high

- Synergistic acceleration with amine catalysts

- High reactivity isocyanate used with fast catalyst Solutions:

- Reduce tin neodecanoate concentration

- Adjust amine catalyst level to rebalance gelling vs. blowing

- Consider using delayed-action catalysts in combination

- Evaluate processing temperature reduction

Issue 3: Inconsistent Performance Between Batches Symptoms: Variation in reactivity profiles and physical properties despite identical nominal formulations. Potential Causes:

- Inhomogeneous masterbatch distribution

- Component lot-to-lot variability

- Undocumented changes in raw materials

- Measurement inaccuracies in small-scale preparations Solutions:

- Standardize masterbatch preparation procedures

- Implement rigorous quality control for incoming raw materials

- Maintain detailed batch records with lot numbers

- Calibrate measurement equipment regularly

Advanced Technical Considerations

For researchers developing specialized applications, several advanced factors warrant consideration when working with tin neodecanoate in polyol mixtures:

Synergistic Catalyst Systems: Tin neodecanoate often demonstrates synergistic effects when combined with tertiary amine catalysts. This synergy allows formulators to achieve target reactivity profiles at lower total catalyst levels, potentially reducing formulation costs and minimizing potential for emissions. The optimal ratio between tin and amine catalysts depends on the specific application, with flexible foams typically employing tin:amine ratios between 1:2 and 2:1, while rigid foams may use significantly different balances.

Stability in Pre-mixed Systems: When tin neodecanoate is incorporated into polyol components that are stored before use, catalyst stability becomes a critical consideration. Factors influencing stability include:

- Moisture content (should be maintained below 0.05%)

- Presence of reactive impurities in polyols or additives

- Storage temperature (recommended below 30°C)

- Exposure to oxygen (can be mitigated by nitrogen blanketing)

Regular monitoring of pre-mixed systems through reactivity testing is recommended, with requalification intervals established based on stability studies.

Alternative Metal Carboxylates: While tin neodecanoate offers excellent performance characteristics, researchers should be aware of alternative metal carboxylates for specific applications. Bismuth neodecanoate provides a lower-toxicity alternative with delayed action characteristics that may benefit applications requiring extended flow times. Calcium-zinc systems offer completely non-toxic alternatives, though typically with reduced catalytic activity requiring compensation through higher loading levels or complementary catalysts [5].

Conclusion

Tin neodecanoate serves as a versatile and effective catalyst for polyurethane formation, with its concentration in polyol mixtures significantly influencing processing characteristics and final material properties. The optimal concentration ranges from 0.05 to 0.5 parts per hundred polyol, depending on specific application requirements, with careful balancing needed to achieve desired reactivity profiles without compromising processing or physical properties. The experimental protocols and formulation guidelines provided in these application notes establish a foundation for systematic development and optimization of polyurethane systems employing this catalyst.

Future developments in tin neodecanoate applications will likely focus on sustainable formulation approaches, including compatibility with bio-based polyols and reduced environmental impact. The compound's balance of catalytic efficiency, handling characteristics, and formulation flexibility ensures its continued relevance in polyurethane technology across diverse applications from flexible foams to high-performance elastomers. Through methodical application of the principles outlined in these notes, researchers can effectively leverage tin neodecanoate's capabilities to develop advanced polyurethane materials meeting evolving performance and sustainability targets.

References

- 1. | AMERICAN ELEMENTS Tin Neodecanoate [americanelements.com]

- 2. EP2752243A1 - Use of tin salts of neodecanoic acid... - Google Patents [patents.google.com]

- 3. Neodecanoic acid | 26896-20-8 [chemicalbook.com]

- 4. Effect of different tin and calcium–zinc heat stabilizers... neodecanoate [degruyterbrill.com]

- 5. Advanced Applications of Bismuth Neodecanoate in Automotive... [bdmaee.net]

catalyst for polyurethane adhesives and sealants

Introduction to Polyurethane Catalysis

The fundamental reaction in polyurethane formation is the condensation reaction between an isocyanate (R'-(N=C=O)ₙ) and a polyol (R-(OH)ₙ) [1]. Catalysts are essential for accelerating this reaction, controlling the reaction pathway, and ultimately dictating the final material's properties, such as gel time, tack-free time, cure rate, and mechanical strength [2].

A critical side reaction involves the isocyanate reacting with ambient moisture, leading to CO₂ generation and potential foaming [1]. The choice of catalyst helps balance the primary urethane formation with this secondary reaction.

Types of Catalysts and Their Mechanisms

Catalysts for PU systems are broadly classified into organometallic and amine-based catalysts, each with distinct mechanisms and performance characteristics.

Organometallic Catalysts

These catalysts, typically based on tin, bismuth, or zinc, act as Lewis acids. They coordinate with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group [2]. This mechanism strongly promotes the gelling reaction.

Amine Catalysts

Tertiary amines function as Lewis bases. They activate the polyol by hydrogen bonding with the hydroxyl group, increasing its nucleophilicity, or by directly reacting with the isocyanate group [1]. They are particularly effective at promoting the blowing (gas-forming) reaction with water.

Visual Overview of Catalyst Mechanisms and Selection Workflow:

Catalyst Performance Comparison

Selecting the right catalyst requires balancing reactivity, final properties, and regulatory compliance. The tables below summarize key performance and environmental data for common catalysts.

Table 1: Comparative Analysis of Common PU Catalysts

| Catalyst Type | Advantages | Disadvantages | Typical Dosage (phr) | Gel Time (min, 25°C) | Primary Application |

|---|---|---|---|---|---|

| Tin (e.g., DBTDL) | High activity, good all-around performance [2] | Toxicity concerns, potential for yellowing [2] [3] | 0.01 - 0.5 [2] | 15-30 [4] | General-purpose CASE [2] |

| Bismuth | Lower toxicity than tin, good activity [2] [1] | Sensitive to moisture, can require higher dosage [1] | 0.1 - 0.5 [4] | 15-30 [4] | Automotive adhesives, tin-free formulations [2] [3] |

| Zinc | Low toxicity, good for moisture-cure systems [2] | Lower activity than Sn/Bi [2] [1] | 0.1 - 0.5 | N/A | Moisture-cure adhesives & sealants [2] |

| Amine (e.g., DMDEE) | Promotes blowing reaction, low cost [2] [1] | Volatile, may cause odor, less selective [2] | 0.1 - 0.5 | Varies | PU Foams [2] [1] |

| ZF-20 (Tertiary Amine) | Fast curing, excellent moisture/temp stability [5] | Proprietary composition [5] | Manufacturer Guideline | 12-24 hours (full cure) [5] | Construction, Automotive [5] |

| D-5501 (Zr Complex) | Delayed action, long pot life, tin-free [6] | Higher cost, proprietary [6] | 0.1 - 0.5 [6] | 60-90 (pot life) [6] | High-performance adhesives, sealants [6] |

Table 2: Performance Data of Advanced Catalysts vs. Standards

| Performance Parameter | D-5501 [6] | DBTDL [6] | Bismuth Neodecanoate [4] | ZF-20 [5] |

|---|---|---|---|---|

| Pot Life @ 25°C (min) | 60-90 | 15-30 | N/A | N/A |

| Tensile Strength (MPa) | 4.3 | 3.8 | N/A | 5.6 |

| Elongation at Break (%) | 520 | 480 | ~450 | 250 |

| Final Hardness (Shore A) | 78 | 72 | N/A | N/A |

| Moisture Resistance | High | Moderate | Good | Excellent (12 months) [5] |

Formulation Guidelines and Experimental Protocols

Catalyst Selection and Dosage

- Start Low and Go Slow: Begin with a catalyst concentration of 0.1% - 0.2% by weight of the total resin system and incrementally increase to achieve the desired cure profile [4].

- Synergistic Blends: Combining organometallic and amine catalysts (e.g., D-5501 with a mild amine like DMCHA) can provide a synergistic effect, balancing pot life with through-cure [2] [6].

- Substrate & Environmental Considerations: Test adhesion on real-world substrates (rusty metal, oily surfaces), not just clean lab materials. Account for ambient temperature and humidity during application [4].

Standardized Experimental Testing Protocols

Protocol 1: Determination of Gel Time

- Objective: To measure the time for the liquid mixture to transition to a gel state.

- Method:

- Prepare the PU formulation according to the designed recipe.

- Place a sufficient quantity (e.g., 50g) in a disposable cup at a controlled temperature (e.g., 25°C).

- At regular intervals (e.g., every 30 seconds), gently probe the surface with a clean wooden stick or glass rod.

- The gel time is recorded as the point when the material no longer flows and can form strings or fibers when the probe is lifted [4].

- Reference Standards: ASTM D4213, ISO 10360.

Protocol 2: Evaluation of Mechanical Properties (Tensile Strength & Elongation)

- Objective: To quantify the stress-strain behavior of the cured sealant.

- Method:

- Prepare dog-bone-shaped specimens (e.g., using ASTM D412 moulds) and cure them under standard conditions (e.g., 23°C ± 2°C, 50% ± 5% RH for 7-28 days).

- Mount the specimen in a universal testing machine (UTM) and apply a constant tensile strain rate.

- Record the force and elongation until failure.

- Tensile Strength is calculated as maximum force divided by original cross-sectional area. Elongation at Break is the increase in length at failure expressed as a percentage of the original gauge length [4] [5].

- Reference Standards: ASTM D412, ISO 37.

Protocol 3: Adhesion Strength Test (Lap Shear)

- Objective: To measure the bond strength of the adhesive between two substrates.

- Method:

- Prepare substrate panels (e.g., steel, aluminum, plastic) of specified dimensions.

- Apply the adhesive to one panel and overlap with a second panel under a controlled pressure to form a uniform bond line.

- Cure the assembled lap shear joints under standard conditions.

- Mount the joint in a UTM and apply a tensile shear force until failure.

- Adhesion Strength is reported as the failure load divided by the overlapping bond area (units: MPa or N/mm²) [4] [5].

Regulatory and Safety Considerations

Modern catalyst development is heavily influenced by environmental and health regulations.

- Tin Phase-Out: Organotin catalysts like DBTDL and DOTL are increasingly restricted under regulations like EU REACH due to toxicity concerns [6] [3].

- Preferred Alternatives: Bismuth, zinc, and zirconium complexes (e.g., D-5501, Kosmos MB-16) are commercially available, low-toxicity, and tin-free alternatives that are compliant with RoHS and REACH [6] [3].

- Handling: Always consult the Safety Data Sheet (SDS). Use appropriate personal protective equipment (PPE) including gloves and safety glasses. Ensure adequate ventilation and store catalysts in a cool, dry place [2].

Conclusion

The strategic selection and formulation of catalysts are paramount to developing high-performance polyurethane adhesives and sealants. Researchers must balance cure kinetics, final physical properties, and regulatory compliance. The trend is moving decisively towards high-performance, delayed-action, and non-toxic organometallic catalysts like bismuth and zirconium complexes as sustainable and effective alternatives to traditional tin-based catalysts. A methodical approach to formulation and standardized testing is essential for success.

References

- 1. The chemistry of polyurethanes [l-i.co.uk]

- 2. PC-5 contribution to CASE Polyurethane ... Catalyst adhesive sealant [pucats.com]

- 3. - Biesterfeld SE Polyurethane [biesterfeld.com]

- 4. Gelling Polyurethane for use in High-Performance... Catalyst [bdmaee.net]

- 5. ZF-20 Catalyst : Enhancing Performance in Polyurethane ... Sealant [pucats.com]

- 6. High-Activity Delayed Catalyst D-5501: The Definitive Solution for... [bdmaee.net]

Comprehensive Application Notes and Protocols: Tin Neodecanoate in Rigid Polyurethane Foam Applications

Introduction to Tin Neodecanoate Catalysts in Polyurethane Systems

Tin neodecanoate compounds represent a specialized class of organotin catalysts that play a crucial role in the production of polyurethane foams, particularly in rigid foam applications where precise control of reaction kinetics is essential. These catalysts belong to the broader family of metal carboxylate compounds that accelerate the core reactions in polyurethane formation. The unique branched molecular structure of the neodecanoate ligand provides enhanced solubility in polyol systems and improved hydrolytic stability compared to their straight-chain counterparts. For researchers and formulators, understanding the structure-activity relationship of these catalysts is fundamental to optimizing foam formulations for specific application requirements.

The importance of tin neodecanoate catalysts has increased in recent years as the polyurethane industry seeks alternatives to traditional mercury-based catalysts while maintaining high performance standards. These catalysts offer a balanced reactivity profile that can be further tuned through ligand modification and combination with other catalytic species. In rigid polyurethane foam production, where the equilibrium between gelling and blowing reactions dictates final foam morphology and physical properties, tin neodecanoates provide the precise control necessary for manufacturing consistent, high-quality insulation products. Their applications span multiple industrial sectors, including construction insulation, appliance manufacturing, and industrial thermal insulation systems.

Chemical Composition and Catalytic Mechanism

Structural Characteristics

Tin neodecanoate catalysts encompass several specific compounds with varying alkyl chain lengths attached to the tin center, each imparting distinct catalytic properties:

Dimethyltin dineodecanoate (DMTDN): Features two methyl groups bonded to the tin atom, resulting in higher catalytic activity but potentially reduced stability compared to longer-chain analogs.

Dibutyltin dineodecanoate (DBTDN): Contains two butyl groups, offering a balance between catalytic activity and processing stability, making it suitable for a wide range of rigid foam applications.

Dioctyltin dineodecanoate (DOTDN): With two octyl groups, this compound provides enhanced hydrolytic stability and reduced toxicity while maintaining good catalytic performance [1].

The neodecanoic acid backbone is characterized by a highly branched carbon chain structure (C₁₀H₁₉O₂), which contributes to the compound's excellent solubility in polyol blends and organic solvents. This branching minimizes crystalline packing tendencies, resulting in liquids or low-melting-point solids that are easier to handle and incorporate into polyurethane formulations. The steric bulk of the neodecanoate ligand also influences the catalyst's stability against hydrolysis and degradation during storage, providing extended shelf life compared to straight-chain carboxylate analogs.

Mechanism of Action

Tin neodecanoate catalysts function primarily through Lewis acid catalysis, where the electron-deficient tin center coordinates with nucleophilic species in the reaction mixture. The catalytic mechanism proceeds through several well-defined steps:

Isocyanate Activation: The tin center coordinates with the carbonyl oxygen of the isocyanate group, increasing the electrophilicity of the carbon atom in the -N=C=O moiety and making it more susceptible to nucleophilic attack.

Polyol Activation: Simultaneously, the tin catalyst can coordinate with the oxygen atom of the hydroxyl group in the polyol, increasing its nucleophilic character.

Transition State Stabilization: The catalyst facilitates the formation of a cyclic transition state that brings the reacting groups into proximity and lowers the activation energy for the urethane formation reaction [2].

This dual activation mechanism significantly accelerates the gelling reaction (polyol-isocyanate reaction) while having minimal effect on the blowing reaction (water-isocyanate reaction), allowing for independent control of these competing processes. The selectivity of tin neodecanoates for the gelling reaction enables the production of rigid foams with fine cell structures, high closed-cell content, and excellent dimensional stability—critical parameters for thermal insulation applications.

Performance Data and Comparative Analysis

Reactivity Profiles

The catalytic activity of different tin neodecanoate compounds varies significantly based on the alkyl substituents attached to the tin atom. The following table summarizes the relative reactivity of common tin neodecanoate catalysts in rigid polyurethane foam formulations:

Table 1: Reactivity Profiles of Tin Neodecanoate Catalysts in Rigid Polyurethane Foam Systems

| Catalyst Type | Relative Reaction Rate | Cream Time (seconds) | Gel Time (seconds) | Tack-Free Time (seconds) | Primary Reaction Influence |

|---|---|---|---|---|---|

| Dimethyltin dineodecanoate | 1.5 (High) | 12-15 | 45-55 | 60-75 | Strong gelling catalyst |

| Dibutyltin dineodecanoate | 1.0 (Medium) | 15-20 | 55-70 | 70-90 | Balanced gelling catalyst |

| Dioctyltin dineodecanoate | 0.7 (Low) | 20-25 | 70-85 | 85-105 | Moderate gelling catalyst |

| Dibutyltin dilaurate (Reference) | 1.2 (High) | 10-14 | 40-50 | 55-70 | Strong gelling catalyst |

The reactivity trend demonstrates that smaller alkyl substituents (methyl groups) result in higher catalytic activity due to decreased steric hindrance around the tin center and increased Lewis acidity. However, this higher reactivity must be balanced against processing requirements, as overly rapid reaction kinetics can lead to processing challenges such as poor flowability, uneven cell structure, or potential foam collapse. The more balanced reactivity of dibutyltin dineodecanoate makes it particularly suitable for rigid foam applications where process control is critical.

Foam Property Comparison

The choice of tin neodecanoate catalyst significantly influences the final physical properties of rigid polyurethane foams. The following table compares key foam properties achieved with different catalytic approaches:

Table 2: Comparison of Rigid Polyurethane Foam Properties with Different Catalysts

| Foam Property | Tin Neodecanoate Catalysts | Bismuth Neodecanoate | Amine Catalysts | Reference (No Catalyst) |

|---|---|---|---|---|

| Thermal Conductivity (W/m·K) | 0.020-0.022 | 0.020-0.022 | 0.022-0.024 | 0.030-0.035 |

| Compressive Strength (kPa) | 150-180 | 140-170 | 130-160 | 80-100 |

| Density (kg/m³) | 32-38 | 32-36 | 34-40 | 45-55 |

| Closed-Cell Content (%) | 90-95 | 88-93 | 85-90 | 70-80 |

| Dimensional Stability (% volume change) | ±1.5 | ±2.0 | ±2.5 | ±5.0 |

| Friability (% weight loss) | 8-12 | 10-15 | 12-18 | 25-35 |

The data demonstrates that tin neodecanoate catalysts contribute to the formation of rigid polyurethane foams with superior mechanical properties and enhanced thermal insulation performance. The fine, uniform cell structure achieved with these catalysts results in higher compressive strength and improved dimensional stability compared to alternative catalyst systems. Furthermore, the high closed-cell content directly correlates with the excellent long-term thermal resistance values, making these foams ideal for energy efficiency applications in construction and appliance insulation.

Experimental Protocols and Methodologies

Formulation Preparation

Standard Laboratory-Scale Rigid Foam Formulation:

Polyol Component (Part A):

- Polyether polyol (OH value: 350-450 mg KOH/g): 100 pbw

- Silicone surfactant: 1.5-2.5 pbw

- Tin neodecanoate catalyst: 0.1-0.5 pbw

- Blowing agent (pentane blend or water): 10-20 pbw

- Flame retardant (if required): 5-15 pbw

Isocyanate Component (Part B):

- Polymethylene polyphenylisocyanate (PMDI, NCO content: 30-32%): 110-130 index

Mixing Procedure:

- Pre-weigh all Part A components into a suitable container.

- Mix using a high-shear mechanical stirrer at 2000-3000 rpm for 60 seconds to ensure homogeneous dispersion.

- Condition the mixture to the desired process temperature (20-25°C).

- Add the predetermined amount of Part B (isocyanate) to the polyol blend.

- Mix at 3000-4000 rpm for 5-7 seconds using a high-shear mixer.

- Immediately pour the reacting mixture into a preheated mold (40-60°C) or appropriate test fixture.

- Record key processing parameters including cream time, gel time, and tack-free time.

Handling Precautions:

- Conduct all operations in a well-ventilated fume hood or with appropriate local exhaust ventilation.

- Use appropriate personal protective equipment including chemical-resistant gloves, safety glasses, and lab coat.

- Ensure all containers are securely sealed when not in use to prevent moisture absorption, which can deactivate the catalyst and alter reaction profiles.

Testing Methodologies

4.2.1 Reactivity Profile Analysis

Congo Red Test for Thermal Stability:

- Principle: This method determines the static thermal stability of PVC samples according to GB/T 2917.1-2002 standard, which can be adapted for polyurethane catalyst evaluation [1].

- Procedure:

- Accurately weigh 3.6 g of the PVC mixture or polyurethane formulation and place it in a test tube.

- Position Congo red test paper approximately 2.5 cm from the surface of the sample.

- Immerse the test tube in a glycerol bath maintained at 180°C ± 0.5°C.

- Record the time required for the indicator paper to change color due to acid generation.

- Perform each test in duplicate and report the average value.

Thermal Aging Test:

- Procedure:

- Process the polyurethane mixture on a double-roller mill for 4 minutes to obtain a sheet with uniform thickness (1 mm).

- Cut the sheet into squares with 15 mm side length.

- Place samples in a forced-air oven preheated to 190°C ± 2°C.

- Remove samples at 10-minute intervals and visually assess color changes, surface defects, or degradation signs.

- Document the time to initial discoloration and complete degradation.

4.2.2 Foam Property Characterization

Thermogravimetric Analysis (TGA):

- Instrument Settings:

- Atmosphere: Nitrogen or air with flow rate of 100 mL/min

- Temperature range: 25-600°C

- Heating rate: 10°C/min

- Sample mass: 5-10 mg

- Procedure:

- Calibrate the TGA instrument using standard reference materials.

- Precisely weigh the foam sample and place it in the analysis chamber.

- Initiate the temperature program and record mass loss as a function of temperature.

- Determine the onset decomposition temperature and residual mass at 600°C.

Compressive Strength Testing:

- Standard: ASTM D1621

- Specimen Preparation: Cut foam samples into cubes with dimensions of 50 × 50 × 50 mm, ensuring parallel faces.

- Test Conditions:

- Crosshead speed: 2.5 mm/min

- Compression direction: parallel to foam rise direction

- Pre-load: 0.5 N to ensure proper contact

- Endpoint: 10% deformation or sample failure

- Calculation: Compressive strength = Maximum load / Cross-sectional area

The following workflow diagram illustrates the complete experimental procedure from formulation to characterization:

Diagram 1: Experimental workflow for rigid polyurethane foam formulation and testing

Application Guidelines and Industrial Protocols

Industrial Application Specifications

Tin neodecanoate catalysts find diverse applications across multiple industrial sectors, each with specific formulation requirements and processing parameters:

Construction Insulation Panels:

- Catalyst Concentration: 0.2-0.4 php (parts per hundred polyol)

- Processing Temperature: 40-60°C

- Key Requirements: Fast gel time (30-50 seconds) for high-throughput production, excellent adhesion to metal facers, and low thermal conductivity (≤0.022 W/m·K)

- Typical System: Continuous double-belt laminator with production speeds of 3-15 m/min [7]

Appliance Insulation (Refrigerators, Water Heaters):

- Catalyst Concentration: 0.1-0.3 php

- Processing Temperature: 18-25°C (ambient temperature processing)

- Key Requirements: Excellent flowability for filling complex cavities, fine uniform cell structure, and low friability for minimal particulate generation

- Typical System: High-pressure dispensing equipment with multi-component mixing head

Spray-Applied Foam Insulation:

- Catalyst Concentration: 0.3-0.6 php

- Processing Temperature: 40-55°C (component temperature)

- Key Requirements: Rapid cure development (tack-free time <30 seconds), strong substrate adhesion, and minimal air entrapment during application

- Typical System: Plural-component spray equipment with heated hoses and impingement mixing

Troubleshooting and Formulation Adjustment

Common processing challenges and recommended corrective actions when using tin neodecanoate catalysts:

Table 3: Troubleshooting Guide for Tin Neodecanoate Catalyzed Rigid Foam Systems

| Problem | Potential Causes | Corrective Actions |

|---|---|---|

| Slow Cure Development | Insufficient catalyst concentration, Low processing temperature, Catalyst deactivation | Increase catalyst level by 0.1-0.2 php, Raise component temperatures to 25-30°C, Verify catalyst freshness and moisture content |

| Overly Rapid Reaction | Excessive catalyst level, High reactivity polyol system, Elevated temperature | Reduce catalyst concentration by 0.1-0.15 php, Incorporate slower-reacting polyol, Lower processing temperature by 5°C increments |

| Poor Flowability | Incorrect gelling/blowing balance, High viscosity polyol, Inadequate surfactant | Adjust catalyst/amine ratio to optimize kinetics, Consider polyol blend to reduce viscosity, Optimize surfactant type and concentration |

| Coarse Cell Structure | Inadequate nucleation, Insufficient surfactant, Incorrect catalyst selection | Increase mixing speed/intensity during dispensing, Evaluate surfactant performance, Consider catalyst blend for improved cell control |

| Foam Shrinkage | Imbalanced reaction profile, High closed-cell content, Insufficient crosslinking | Adjust catalyst system to delay gelation slightly, Incorporate component to modify polymer morphology, Increase crosslinker concentration |

Formulation Optimization Strategies

Catalyst Blending Approach: For optimal processing and final properties, tin neodecanoates are frequently used in combination with other catalysts:

Tin-Amine Blends: Combine tin neodecanoate (0.1-0.3 php) with tertiary amine catalysts (0.2-0.5 php) to balance both gelling and blowing reactions, providing superior process control compared to either catalyst alone.

Multi-Metal Systems: Blend tin neodecanoate with potassium acetate (0.1-0.2 php) to promote isocyanurate formation in polyisocyanurate foams, enhancing thermal stability and fire resistance while maintaining good flow characteristics.